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Compound Name: 7-Methoxyquinazolin-4-amine

Cat. No.: B1287698 Get Quote

This technical guide provides a comprehensive analysis of the expected spectroscopic data for

7-methoxyquinazolin-4-amine, a molecule of significant interest in medicinal chemistry and

drug development. While a complete, published experimental dataset for this specific molecule

is not readily available, this document leverages established principles of spectroscopy and

extensive data from structurally analogous quinazoline derivatives to provide a robust,

predictive, and interpretive framework for researchers. This guide is designed to assist in the

structural elucidation and purity assessment of 7-methoxyquinazolin-4-amine.

Molecular Structure and Overview
7-Methoxyquinazolin-4-amine belongs to the quinazoline class of heterocyclic compounds,

which are known for their diverse biological activities.[1] The accurate characterization of its

molecular structure is the foundation for any further research. Spectroscopic techniques such

as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS) are indispensable tools for this purpose.

Below is a diagram of the molecular structure of 7-Methoxyquinazolin-4-amine, with atoms

numbered for the purpose of NMR spectral assignment.

Caption: Molecular structure of 7-Methoxyquinazolin-4-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1287698?utm_src=pdf-interest
https://www.benchchem.com/product/b1287698?utm_src=pdf-body
https://www.benchchem.com/product/b1287698?utm_src=pdf-body
https://www.benchchem.com/product/b1287698?utm_src=pdf-body
https://www.orientjchem.org/vol33no2/expeditious-synthesis-and-spectroscopic-characterization-of-2-methyl-3-substituted-quinazolin-43h-one-derivatives/
https://www.benchchem.com/product/b1287698?utm_src=pdf-body
https://www.benchchem.com/product/b1287698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 7-
methoxyquinazolin-4-amine.

Predicted ¹H NMR Data
The predicted chemical shifts (δ) for the protons of 7-methoxyquinazolin-4-amine are

presented in the table below. These predictions are based on the analysis of related structures.
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Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Justification

H2 ~8.4 Singlet (s) -

The proton at C2

is adjacent to two

nitrogen atoms,

leading to

significant

deshielding.

H5 ~8.0 Doublet (d) ~9.0

H5 is ortho to the

electron-

withdrawing

nitrogen at

position 1 and

will couple with

H6.

H6 ~7.2
Doublet of

doublets (dd)
~9.0, ~2.5

H6 is coupled to

both H5 and H8.

H8 ~7.0 Doublet (d) ~2.5

H8 is meta to H6

and shows a

smaller coupling

constant.

NH₂ ~7.5
Broad singlet (br

s)
-

The chemical

shift of amine

protons can vary

depending on the

solvent and

concentration.[4]

OCH₃ ~3.9 Singlet (s) -

Methoxy group

protons typically

appear in this

region.
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Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms of 7-methoxyquinazolin-4-amine are

outlined below, based on data from similar quinazoline derivatives.[2][3][5]

Carbon
Predicted Chemical Shift (δ,

ppm)
Justification

C2 ~155

This carbon is situated

between two nitrogen atoms,

resulting in a downfield shift.

C4 ~158

The carbon bearing the amino

group and adjacent to a

nitrogen atom is significantly

deshielded.

C4a ~150

A quaternary carbon in an

aromatic system, adjacent to

nitrogen.

C5 ~128 Aromatic CH carbon.

C6 ~115
Aromatic CH carbon, shielded

by the methoxy group.

C7 ~162

Aromatic carbon attached to

the electron-donating methoxy

group.

C8 ~105
Aromatic CH carbon, shielded

by the methoxy group.

C8a ~120 Quaternary aromatic carbon.

OCH₃ ~56
Typical chemical shift for a

methoxy carbon.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 7-methoxyquinazolin-4-amine in approximately

0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing.[6]

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR

spectrometer.[2][6]

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons

and analyze the multiplicities and coupling constants to establish connectivity. Assign the

signals in both ¹H and ¹³C spectra to the respective atoms in the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Bands
The table below summarizes the expected characteristic IR absorption bands for 7-
methoxyquinazolin-4-amine. These predictions are based on general principles of IR

spectroscopy and data from related amino- and methoxy-substituted aromatic compounds.[3]

[7][8]
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400-3300
N-H stretch (asymmetric and

symmetric)
Primary amine (-NH₂)

3100-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Methoxy (-OCH₃)

1650-1580 N-H bend Primary amine (-NH₂)

1620-1450 C=C and C=N stretch
Aromatic ring and quinazoline

core

1250-1020 C-N stretch and C-O stretch Aromatic amine and aryl ether

900-675 C-H out-of-plane bend Aromatic ring

Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of 7-
methoxyquinazolin-4-amine with dry potassium bromide and pressing it into a thin disk.

Alternatively, the spectrum can be obtained from a thin film.[6]

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer.[9]

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometric Data
For 7-methoxyquinazolin-4-amine (C₉H₉N₃O), the following mass spectrometric data is

expected:
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Ion m/z (calculated) Technique Significance

[M+H]⁺ 176.0767 ESI-HRMS

Protonated molecular

ion, provides accurate

mass for formula

confirmation.

M⁺˙ 175.0746 EI

Molecular ion peak,

confirms the

molecular weight.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition

of the molecule.[2][10]

Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as

methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer. For electrospray

ionization (ESI), the sample is infused directly. For electron ionization (EI), the sample is

typically introduced via a direct insertion probe or a GC inlet.[6]

Data Analysis: Determine the molecular weight from the molecular ion peak. If HRMS is

used, compare the measured accurate mass with the calculated mass to confirm the

elemental composition.

Synthesis and Characterization Workflow
The overall process for obtaining and confirming the structure of 7-methoxyquinazolin-4-
amine involves synthesis followed by a comprehensive spectroscopic analysis.
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Caption: A general workflow for the synthesis and spectroscopic characterization of 7-
Methoxyquinazolin-4-amine.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spec

data for 7-methoxyquinazolin-4-amine. By leveraging data from structurally similar

compounds and established spectroscopic principles, researchers can confidently identify and

characterize this molecule. The provided protocols offer a standardized approach to data
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acquisition, ensuring the generation of high-quality and reliable spectroscopic data for drug

discovery and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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